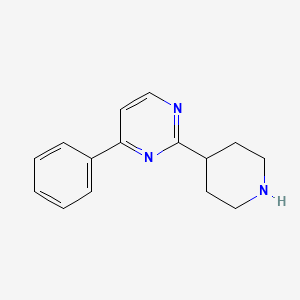
4-Phenyl-2-(piperidin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a piperidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(piperidin-4-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amidines and β-diketones.
Substitution Reactions: The phenyl and piperidinyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(piperidin-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts can convert double bonds or nitro groups to corresponding amines or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated precursors, organometallic reagents, and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alkanes.
Scientific Research Applications
4-Phenyl-2-(piperidin-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
4-Phenyl-2-(piperidin-4-yl)pyrimidine can be compared with other similar compounds, such as:
4-Phenyl-2-(pyrrolidin-4-yl)pyrimidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Phenyl-2-(morpholin-4-yl)pyrimidine: Contains a morpholine ring, which may alter its pharmacological properties.
4-Phenyl-2-(piperazin-4-yl)pyrimidine: Features a piperazine ring, which can affect its binding affinity and selectivity for biological targets.
Properties
Molecular Formula |
C15H17N3 |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
4-phenyl-2-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C15H17N3/c1-2-4-12(5-3-1)14-8-11-17-15(18-14)13-6-9-16-10-7-13/h1-5,8,11,13,16H,6-7,9-10H2 |
InChI Key |
BVGXZCQIEZIFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


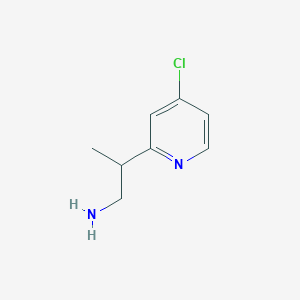
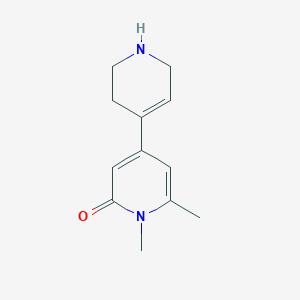
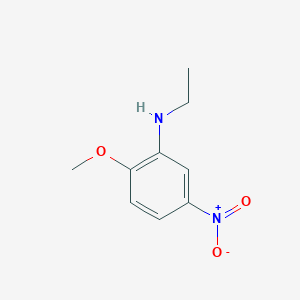
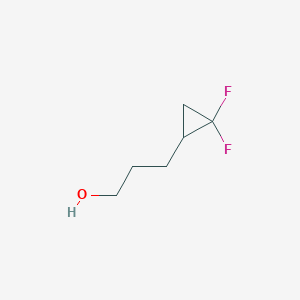
![[(2S,3S)-2-amino-3-methylpentyl]dimethylamine](/img/structure/B13255977.png)

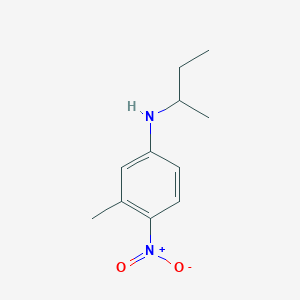
![Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13255989.png)
![Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13255995.png)
![9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione](/img/structure/B13256012.png)
![3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13256020.png)

![2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile](/img/structure/B13256027.png)
![4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B13256030.png)
